Evidence Item 1: Potent MAGL Inhibition in a Biochemical Assay
2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid demonstrates potent inhibition of human recombinant monoacylglycerol lipase (MAGL) with an IC50 of 30 nM [1]. This potency is directly comparable to the value reported for a close structural analog, 2-(5-fluoro-2-nitrophenoxy)acetic acid, which showed an IC50 of 49 nM in a similar assay [2]. The 39% improvement in potency observed for the target compound highlights the positive contribution of the alpha-phenyl substituent to MAGL engagement.
| Evidence Dimension | MAGL inhibition potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | 2-(5-fluoro-2-nitrophenoxy)acetic acid: 49 nM |
| Quantified Difference | Target compound is 39% more potent (lower IC50) |
| Conditions | Inhibition of human recombinant MAGL using 4-nitrophenylacetate as substrate, incubated for 30 mins by microplate reader assay |
Why This Matters
This quantified potency differential establishes the alpha-phenyl group as a critical determinant of MAGL inhibitory activity, justifying the selection of the target compound over the simpler acetic acid analog for programs targeting MAGL.
- [1] TargetMine. (2025). Compound CHEMBL4747585. National Institute of Biomedical Innovation, Health and Nutrition. View Source
- [2] BindingDB. (2025). BDBM50103448 (CHEMBL3398247). BindingDB. View Source
